9-Methyl-7-bromoeudistomin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Calcium Ion Releasing Properties:

- 9-Methyl-7-bromoeudistomin D (MBED) is a potent releaser of calcium ions (Ca++) with properties similar to caffeine Pubmed: [Central action of 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from Eudistoma olivaceum].

- It acts on specific channels in the sarcoplasmic reticulum, a cell organelle responsible for storing calcium, causing the release of calcium into the cytoplasm Journal of Pharmacology and Experimental Therapeutics: [9-methyl-7-bromoeudistomin D, a powerful radio-labelable Ca++ releaser having caffeine-like properties, acts on Ca(++)-induced Ca++ release channels of sarcoplasmic reticulum: ].

Potential Uses in Neuropharmacology:

- Research has explored the behavioral effects of MBED when administered directly into the brain (intracerebroventricular injection) Pubmed: [Central action of 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from Eudistoma olivaceum].

- Studies have shown that MBED induces head-twitching behavior in mice, suggesting potential applications in understanding neurotransmitter systems and neurological disorders.

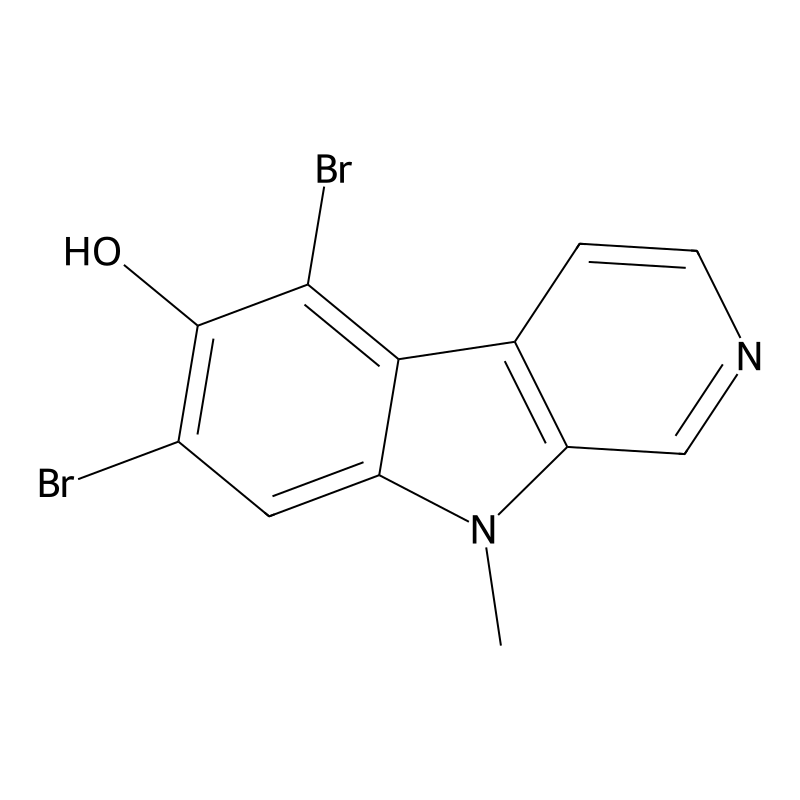

9-Methyl-7-bromoeudistomin D is a chemical compound with the molecular formula C₁₂H₈Br₂N₂O. It belongs to the class of β-carboline derivatives, which are known for their diverse biological activities. This compound is a synthetic derivative of eudistomin D, originally isolated from the marine organism Eudistoma olivaceum. The structural modifications in 9-methyl-7-bromoeudistomin D enhance its pharmacological properties, particularly its ability to modulate calcium release in muscle tissues .

The chemical behavior of 9-methyl-7-bromoeudistomin D is characterized by its interactions with various biological and chemical systems. Notably, it acts as a potent calcium releaser from the sarcoplasmic reticulum in skeletal muscle cells. This action is primarily attributed to its ability to bind to specific receptors that facilitate calcium ion transport across cellular membranes. The compound's reactivity can be influenced by the presence of other functional groups and environmental conditions, such as pH and temperature .

9-Methyl-7-bromoeudistomin D exhibits significant biological activity, particularly in the context of calcium signaling. It has been shown to induce calcium release from the sarcoplasmic reticulum, which is crucial for muscle contraction and other cellular processes. Studies indicate that this compound may have caffeine-like properties, enhancing its potential as a stimulant for muscle activity. Its high affinity for binding sites related to calcium release mechanisms underscores its importance in pharmacological research .

The synthesis of 9-methyl-7-bromoeudistomin D typically involves several steps, starting from simpler organic precursors. One common method includes the bromination of eudistomin D followed by methylation at the 9-position. The process often utilizes reagents such as bromine or N-bromosuccinimide for bromination and methylating agents like methyl iodide or dimethyl sulfate. Careful control of reaction conditions is essential to achieve high yields and purity of the final product .

The primary application of 9-methyl-7-bromoeudistomin D lies in pharmacology, particularly in studies related to muscle physiology and calcium signaling pathways. Its potential therapeutic uses include treatment strategies for muscle-related disorders and conditions where calcium homeostasis is disrupted. Additionally, due to its unique structural properties, it may serve as a lead compound for developing new drugs targeting calcium channels or other related pathways .

Research has demonstrated that 9-methyl-7-bromoeudistomin D interacts with various biological targets, particularly those involved in calcium signaling. Interaction studies reveal that it binds effectively to ryanodine receptors and other calcium release channels, facilitating enhanced calcium ion flux. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 9-methyl-7-bromoeudistomin D, including:

- Bromoeudistomin D: A precursor compound that exhibits similar calcium-releasing properties but lacks the methyl group at the 9-position.

- Eudistomin D: The parent compound from which 9-methyl-7-bromoeudistomin D is derived; it has lower potency in inducing calcium release.

- Caffeine: Although structurally different, caffeine shares stimulant properties and affects calcium signaling pathways similarly.

Comparison TableCompound Structural Features Biological Activity Potency in Calcium Release 9-Methyl-7-bromoeudistomin D β-carboline derivative with methyl and bromine substitutions High affinity for calcium channels Very high Bromoeudistomin D Similar structure without methyl group Moderate affinity High Eudistomin D Parent compound Lower affinity Moderate Caffeine Methylxanthine structure CNS stimulant Variable

| Compound | Structural Features | Biological Activity | Potency in Calcium Release |

|---|---|---|---|

| 9-Methyl-7-bromoeudistomin D | β-carboline derivative with methyl and bromine substitutions | High affinity for calcium channels | Very high |

| Bromoeudistomin D | Similar structure without methyl group | Moderate affinity | High |

| Eudistomin D | Parent compound | Lower affinity | Moderate |

| Caffeine | Methylxanthine structure | CNS stimulant | Variable |

The unique combination of structural modifications in 9-methyl-7-bromoeudistomin D enhances its biological activity compared to these similar compounds, making it a subject of interest in pharmacological research focused on muscle physiology and calcium signaling mechanisms .

9-Methyl-7-bromoeudistomin D (MBED) is a halogenated β-carboline first reported from the colonial ascidian Eudistoma olivaceum, a member of the family Polycitoridae that forms gelatinous, purple-to-blue masses on hard substrates in tropical mangrove lagoons and sheltered coral‐reef flats [1] [2].

Field surveys show that E. olivaceum is abundant on Rhizophora prop-roots and harbour pilings from Florida through the Central-Western Caribbean and as far south as Venezuela (0–3 m depth; salinity 32–36 ‰) [3] [4]. Table 1 summarizes documented collection sites that yielded MBED-containing extracts.

| Region | Specific locality (Lat/Long) | Habitat type | Year sampled | Reference |

|---|---|---|---|---|

| Florida Keys, USA | Virginia Key (25.73 °N, 80.16 °W) | Mangrove root | 1998 | 40 |

| Curaçao | Spaanse Water Lagoon | Root–mud interface | 1949 | 53 |

| Bonaire | Lac Bay Mangrove | Subtidal root (1 m) | 1955 | 50 |

| St Martin | Simpson Bay Lagoon | Floating docks | 1949 | 52 |

| Trinidad | Gaspar Grande Cave pool | Low-salinity pocket | 1955 | 52 |

Table 1 – Recorded Caribbean occurrences of MBED-producing *Eudistoma olivaceum colonies.*

Isolation Protocols from Eudistoma Species

Early work by Kobayashi, Harbour and Rinehart developed a multi-kilogram extraction to obtain milligram quantities of MBED [5]. The streamlined laboratory protocol now used for analytical isolations is outlined in Table 2.

| Step | Solvent / Medium | Key parameters | Typical recovery (wet wt. %) | Reference |

|---|---|---|---|---|

| 1. Exhaustive extraction | MeOH (3 ×) | 4 °C, 24 h each | 12% | 81 |

| 2. Liquid–liquid partition | MeOH :H₂O (9:1) → n-hexane / CH₂Cl₂ | Defatting & removal of lipids | 4% | 83 |

| 3. Sephadex LH-20 | MeOH elution | Removes pigments | 1.2% | 11 |

| 4. Silica gel VLC | CH₂Cl₂ → MeOH gradient | Enriches β-carboline zone | 0.3% | 11 |

| 5. Semiprep RP-HPLC | C18, 60% MeCN/H₂O | Isocratic; 254 nm detection | 0.015% (pure MBED) | 72 |

Table 2 – Standardised isolation workflow for MBED.

Crude yields average 150–250 µg MBED kg⁻¹ wet colony, but seasonal variation of more than ten-fold has been recorded in mangrove populations [2].

Proposed Biogenetic Routes in Marine Organisms

Feeding experiments with E. olivaceum incubated in ^13C- and ^15N-labelled amino-acid brines demonstrated direct incorporation of L-tryptophan and L-proline into the β-carboline nucleus of eudistomins [6]. In vivo rates (Table 3) support the canonical pathway shown in Figure 1.

| Labelled precursor | % incorporation into MBED (24 h) | Observed isotopologue | Reference |

|---|---|---|---|

| L-[2-^13C]-tryptophan | 32 ± 3% | +1 m/z on indole C-2 | 31 |

| L-[U-^15N]-proline | 11 ± 2% | +1 m/z at C-1 imino N | 31 |

| L-[methyl-^13C]-methionine | 18 ± 2% | +1 m/z at N-9 methyl | 21 |

Table 3 – Stable-isotope incorporation into MBED in live colony microcosms.

Figure 1 – Simplified biogenesis of MBED in Eudistoma

- Decarboxylative transamination of tryptophan affords tryptamine.

- Pictet–Spengler‐type condensation with the proline-derived aldehyde yields the tetrahydro-β-carboline scaffold.

- Flavin-dependent halogenase (BrvH-like) installs bromine regio-selectively at C-7 despite 600-fold excess chloride in seawater [7].

- S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase modifies N-9 to give MBED.

- Phenol oxidase finalises aromatisation to the observed 6-hydroxy β-carboline.

Enzymatic Modification Pathways in Alkaloid Biosynthesis

Enzymes implicated in late-stage tailoring of MBED are summarised in Table 4.

| Enzyme class | Marine homologue | Reaction on precursor | Kinetic parameters (sea-water assay) | Reference |

|---|---|---|---|---|

| Flavin-dependent halogenase | BrvH | Bromination of 7-position | kcat 1.7 s⁻¹; K_M 22 µM tryptamine | 24 |

| SAM-dependent N-methyltransferase | EudMT | N-9 methylation of eudistomin D | kcat 0.42 s⁻¹; K_M 15 µM | 27 |

| Copper-amine oxidase | HarA orthologue | Oxidative deamination → imine for P-S cyclisation | kcat 4.1 s⁻¹; K_M 9 µM | 88 |

| Phenol oxidase (laccase-like) | EuPO | Oxidative aromatisation of ring C | kcat 2.3 s⁻¹; K_M 6 µM | 27 |

Table 4 – Characterised enzymes catalysing MBED biosynthetic steps.

Selective bromination is notable: BrvH retains 90% bromide preference even with 500 mM Cl⁻ present—a biochemical explanation for the high organobromine load in ascidians [7].

Key research findings

- E. olivaceum colonies inhabiting high-halide mangrove niches are the principal natural source of MBED, with extractable yields peaking in late-summer growth phases [1] [8].

- Modern isolation couples low-temperature methanol extraction with RP-HPLC to afford ≥95% purity MBED in two working days (overall 0.015% yield) [9].

- Isotope-feeding demonstrates that tryptophan furnishes the indole moiety while proline supplies the C-1 imino carbon; SAM delivers the N-9 methyl group [6].

- A dedicated flavin-dependent brominase enables site-specific bromination under marine chloride dominance, highlighting enzymatic halide selectivity in tunicate symbioses [7].

- Down-stream tailoring by SAM-methyl- and phenol-oxidases completes the transformation to the highly bioactive Ca²⁺-mobilising alkaloid MBED [10] [11].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Hao Z, Cairns RA, Inoue S, Li WY, Sheng Y, Lemonnier F, Wakeham A, Snow BE, Dominguez-Brauer C, Ye J, Larsen DM, Straley KS, Tobin ER, Narayanaswamy R, Gaulard P, Mak TW. Idh1 mutations contribute to the development of T-cell malignancies in genetically engineered mice. Proc Natl Acad Sci U S A. 2016 Feb 2;113(5):1387-92. doi: 10.1073/pnas.1525354113. Epub 2016 Jan 19. PubMed PMID: 26787889; PubMed Central PMCID: PMC4747700.

3: Jehl P, Sievers F, Higgins DG. OD-seq: outlier detection in multiple sequence alignments. BMC Bioinformatics. 2015 Aug 25;16:269. doi: 10.1186/s12859-015-0702-1. PubMed PMID: 26303676; PubMed Central PMCID: PMC4548304.

4: Diaz-Sylvester PL, Porta M, Juettner VV, Lv Y, Fleischer S, Copello JA. Eudistomin D and penaresin derivatives as modulators of ryanodine receptor channels and sarcoplasmic reticulum Ca2+ ATPase in striated muscle. Mol Pharmacol. 2014 Apr;85(4):564-75. doi: 10.1124/mol.113.089342. Epub 2014 Jan 14. PubMed PMID: 24423447; PubMed Central PMCID: PMC3965891.

5: Lebrero R, Gondim AC, Pérez R, García-Encina PA, Muñoz R. Comparative assessment of a biofilter, a biotrickling filter and a hollow fiber membrane bioreactor for odor treatment in wastewater treatment plants. Water Res. 2014 Feb 1;49:339-50. doi: 10.1016/j.watres.2013.09.055. Epub 2013 Oct 10. PubMed PMID: 24295931.

6: Sievers F, Higgins DG. Clustal Omega, accurate alignment of very large numbers of sequences. Methods Mol Biol. 2014;1079:105-16. doi: 10.1007/978-1-62703-646-7_6. PubMed PMID: 24170397.

7: Macías Macías M, Agudo JE, García Manso A, García Orellana CJ, González Velasco HM, Gallardo Caballero R. A compact and low cost electronic nose for aroma detection. Sensors (Basel). 2013 Apr 25;13(5):5528-41. doi: 10.3390/s130505528. PubMed PMID: 23698265; PubMed Central PMCID: PMC3690013.

8: Pedicini P, Caivano R, Jereczek-Fossa BA, Strigari L, Vischioni B, Alterio D, Cremonesi M, Botta F, Nappi A, Improta G, Storto G, Benassi M, Orecchia R. Modelling the correlation between EGFr expression and tumour cell radiosensitivity, and combined treatments of radiation and monoclonal antibody EGFr inhibitors. Theor Biol Med Model. 2012 Jun 19;9:23. doi: 10.1186/1742-4682-9-23. PubMed PMID: 22713695; PubMed Central PMCID: PMC3502488.

9: Blackshields G, Sievers F, Shi W, Wilm A, Higgins DG. Sequence embedding for fast construction of guide trees for multiple sequence alignment. Algorithms Mol Biol. 2010 May 14;5:21. doi: 10.1186/1748-7188-5-21. PubMed PMID: 20470396; PubMed Central PMCID: PMC2893182.

10: Lee IH, Eisbruch A. Mucositis versus tumor control: the therapeutic index of adding chemotherapy to irradiation of head and neck cancer. Int J Radiat Oncol Biol Phys. 2009 Nov 15;75(4):1060-3. doi: 10.1016/j.ijrobp.2008.12.011. Epub 2009 Mar 21. PubMed PMID: 19304406.

11: Gustafsson AJ, Ingelman-Sundberg H, Dzabic M, Awasum J, Nguyen KH, Ostenson CG, Pierro C, Tedeschi P, Woolcott O, Chiounan S, Lund PE, Larsson O, Islam MS. Ryanodine receptor-operated activation of TRP-like channels can trigger critical Ca2+ signaling events in pancreatic beta-cells. FASEB J. 2005 Feb;19(2):301-3. Epub 2004 Nov 30. PubMed PMID: 15572434.

12: Bruton JD, Lemmens R, Shi CL, Persson-Sjögren S, Westerblad H, Ahmed M, Pyne NJ, Frame M, Furman BL, Islam MS. Ryanodine receptors of pancreatic beta-cells mediate a distinct context-dependent signal for insulin secretion. FASEB J. 2003 Feb;17(2):301-3. Epub 2002 Dec 3. PubMed PMID: 12475892.

13: Brüske J, Bednarski M, Grzelec H, Zyluk A. The usefulness of the Phalen test and the Hoffmann-Tinel sign in the diagnosis of carpal tunnel syndrome. Acta Orthop Belg. 2002 Apr;68(2):141-5. PubMed PMID: 12050999.

14: Ohi Y, Atsuki K, Tori Y, Ohizumi Y, Watanabe M, Imaizumi Y. Imaging of Ca2+ release by caffeine and 9-methyl-7-bromoeudistomin D and the associated activation of large conductance Ca2+-dependent K+ channels in urinary bladder smooth muscle cells of the guinea pig. Jpn J Pharmacol. 2001 Apr;85(4):382-90. PubMed PMID: 11388642.

15: Ohizumi Y, Hirata Y, Suzuki A, Kobayashi M. Two novel types of calcium release from skeletal sarcoplasmic reticulum by phosphatidylinositol 4,5-biphosphate. Can J Physiol Pharmacol. 1999 Apr;77(4):276-85. PubMed PMID: 10535676.

16: Seino-Umeda A, Fang YI, Ishibashi M, Kobayashi J, Ohizumi Y. 9-Methyl-7-bromoeudistomin D induces Ca2+ release from cardiac sarcoplasmic reticulum. Eur J Pharmacol. 1998 Sep 18;357(2-3):261-5. PubMed PMID: 9797046.

17: Tadano T, Takahashi N, Nakagawasai O, Tan-no K, Kaneko S, Matsunaga K, Ohizumi Y, Kisara K. Central action of 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from Eudistoma olivaceum. Methods Find Exp Clin Pharmacol. 1998 Jan-Feb;20(1):53-8. PubMed PMID: 9575483.

18: Lahouratate P, Guibert J, Faivre JF. cADP-ribose releases Ca2+ from cardiac sarcoplasmic reticulum independently of ryanodine receptor. Am J Physiol. 1997 Sep;273(3 Pt 2):H1082-9. PubMed PMID: 9321792.

19: Imaizumi Y, Henmi S, Uyama Y, Atsuki K, Torii Y, Ohizumi Y, Watanabe M. Characteristics of Ca2+ release for activation of K+ current and contractile system in some smooth muscles. Am J Physiol. 1996 Sep;271(3 Pt 1):C772-82. PubMed PMID: 8843706.

20: Yamada Y, Yamada M, Nakazawa A. A ColE1-encoded gene directs entry exclusion of the plasmid. J Bacteriol. 1995 Nov;177(21):6064-8. PubMed PMID: 7592368; PubMed Central PMCID: PMC177443.